Uridylyl-2'-5'-uridine ammonium salt
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Overview
Description
Uridylyl-2'-5'-uridine ammonium salt is a complex organic compound with significant relevance in various scientific fields This compound is characterized by its unique structure, which includes multiple pyrimidine and oxolane rings, and phosphate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridylyl-2'-5'-uridine ammonium salt typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine and oxolane intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these steps include phosphorylating agents, protecting groups, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Uridylyl-2'-5'-uridine ammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phosphate groups, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures, pH adjustments, and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Uridylyl-2'-5'-uridine ammonium salt has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of Uridylyl-2'-5'-uridine ammonium salt involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as replication, transcription, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Cytidine: A nucleoside with a similar pyrimidine structure.
Uridine: Another nucleoside with comparable biochemical properties.
Thymidine: Shares structural similarities and is involved in DNA synthesis.
Uniqueness
Uridylyl-2'-5'-uridine ammonium salt is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields.
Properties
IUPAC Name |
azane;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N4O14P.H3N/c23-5-7-12(27)14(16(34-7)22-4-2-10(25)20-18(22)30)36-37(31,32)33-6-8-11(26)13(28)15(35-8)21-3-1-9(24)19-17(21)29;/h1-4,7-8,11-16,23,26-28H,5-6H2,(H,31,32)(H,19,24,29)(H,20,25,30);1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIYPVJIZZEXEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(C(OC3N4C=CC(=O)NC4=O)CO)O)O)O.N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N5O14P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585286 |
Source
|
Record name | azane;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108321-54-6 |
Source
|
Record name | azane;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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